![molecular formula C11H9BrF4O2 B15385632 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one](/img/structure/B15385632.png)
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H9BrF4O2 and its molecular weight is 329.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one, identified by its CAS number 1804279-80-8, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8BrF5O2
- Molecular Weight : 379.14 g/mol
- CAS Number : 1804279-80-8
The compound's structure features a bromine atom and difluoromethyl groups, which are known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Antimicrobial and Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial and antioxidant activities. For instance, pyrazole derivatives containing bromine and chlorine substituents have shown enhanced cytotoxic effects against cancer cell lines like MCF-7 and MDA-MB-231. The incorporation of halogen atoms typically increases the lipophilicity of compounds, enhancing their ability to cross cellular membranes and exert biological effects .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been documented to inhibit specific kinases and phosphoinositide-3-kinases (PI3Ks), which are crucial for cell signaling pathways involved in growth and survival .
- Cellular Interaction : The presence of fluorinated groups can modify the electronic properties of the molecule, potentially leading to enhanced interactions with target proteins or nucleic acids.
Pharmacological Studies
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the pharmacological profiles of such compounds. For example, modifications in substituents can lead to significant changes in potency against various biological targets .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Effects on Cancer Cells
A study explored the cytotoxic effects of halogenated pyrazole derivatives on breast cancer cells. The results indicated that compounds with bromine substituents exhibited a synergistic effect when combined with doxorubicin, suggesting potential for combination therapies in treating resistant cancer types .
Case Study 2: Enzyme Targeting
In another study focusing on enzyme inhibition, a related compound demonstrated significant inhibition of a kinase involved in cellular proliferation. This suggests that this compound could similarly affect key signaling pathways in target cells .
Properties
Molecular Formula |
C11H9BrF4O2 |
---|---|
Molecular Weight |
329.08 g/mol |
IUPAC Name |
1-bromo-1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9BrF4O2/c1-5(17)9(12)6-3-2-4-7(18-11(15)16)8(6)10(13)14/h2-4,9-11H,1H3 |
InChI Key |
MXMOXNVIUGTDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)F)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.